2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2,3-dichlorophenyl)-2-oxoacetamide
Description
Chemical Structure: The compound (CAS: 330591-88-3) features a hydrazine-linked benzyloxybenzylidene moiety attached to a 2-oxoacetamide scaffold, with a 2,3-dichlorophenyl substituent at the terminal amide group . Its molecular formula is C22H17N3O3Cl2 (MW: 442.295), characterized by:
- A 2,3-dichlorophenyl moiety (enhancing electron-withdrawing effects and steric bulk).
- A hydrazine linker (imparting conformational flexibility and hydrogen-bonding capacity).
Properties
Molecular Formula |
C22H17Cl2N3O3 |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C22H17Cl2N3O3/c23-18-7-4-8-19(20(18)24)26-21(28)22(29)27-25-13-15-9-11-17(12-10-15)30-14-16-5-2-1-3-6-16/h1-13H,14H2,(H,26,28)(H,27,29)/b25-13+ |
InChI Key |
SDLLUAGIWLHXHY-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2,3-dichlorophenyl)-2-oxoacetamide typically involves the condensation of 4-(benzyloxy)benzaldehyde with hydrazine derivatives, followed by acylation with 2,3-dichlorophenyl isocyanate. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the condensation and acylation steps.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow reactors. These methods ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2,3-dichlorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: The hydrazino group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized aromatic derivatives.
Reduction: Amines and reduced hydrazino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
This compound can be used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for pharmaceuticals and agrochemicals.
Biology
In biological research, it may be used to study enzyme interactions and inhibition, particularly those involving hydrazino and aromatic functional groups.
Medicine
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2,3-dichlorophenyl)-2-oxoacetamide exerts its effects typically involves interactions with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active site residues, inhibiting enzyme activity. The aromatic rings may engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Rings
Table 1: Key Structural Differences in Analogous Compounds
Key Observations :
- Substituent Position : The meta -substituted benzyloxy group in and vs. para -substitution in the target compound alters electronic effects and steric interactions.
- Heterocyclic Modifications : Introduction of a thiazole ring (e.g., ) replaces the acetamide, suggesting divergent biological targets.
Antimalarial Activity:
- Compounds with quinoline moieties (e.g., (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-N-(4-((7-chloroquinolin-4-yl)amino)phenyl)-2-oxoacetamide) exhibit potent activity against Plasmodium falciparum due to quinoline’s DNA intercalation capability .
- The target compound lacks a quinoline ring, but its dichlorophenyl group may confer antiparasitic properties via hydrophobic interactions with parasite enzymes .
Acetylcholinesterase (AChE) Inhibition:
Physicochemical Properties
Table 2: Comparative Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
